3,3'-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid
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Overview
Description
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, ethoxy and methyl substituents, and chlorobenzenesulphonic acid moieties. It is primarily used in various scientific research applications due to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of Azo Compounds: The initial step involves the diazotization of aromatic amines followed by coupling with phenolic compounds to form azo compounds.
Introduction of Ethoxy and Methyl Groups: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of Carbonylbis(imino) Linkage: The carbonylbis(imino) linkage is formed by reacting the azo compounds with carbonyl-containing reagents under controlled conditions.
Sulphonation: The final step involves the sulphonation of the aromatic rings using chlorosulphonic acid or sulfur trioxide to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid involves its interaction with specific molecular targets. The azo groups can undergo redox reactions, influencing the activity of enzymes and other proteins. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-bromobenzenesulphonic) acid
Uniqueness
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid is unique due to the presence of ethoxy and methyl groups, which influence its chemical reactivity and solubility. The combination of azo and sulfonic acid groups also contributes to its distinct properties and applications.
Properties
CAS No. |
94088-49-0 |
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Molecular Formula |
C31H30Cl2N6O9S2 |
Molecular Weight |
765.6 g/mol |
IUPAC Name |
2-chloro-5-[[4-[[4-[(4-chloro-3-sulfophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]-5-ethoxy-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C31H30Cl2N6O9S2/c1-5-47-27-15-23(38-36-19-7-9-21(32)29(13-19)49(41,42)43)17(3)11-25(27)34-31(40)35-26-12-18(4)24(16-28(26)48-6-2)39-37-20-8-10-22(33)30(14-20)50(44,45)46/h7-16H,5-6H2,1-4H3,(H2,34,35,40)(H,41,42,43)(H,44,45,46) |
InChI Key |
MKKXLCRLLZFQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)NC(=O)NC3=C(C=C(C(=C3)C)N=NC4=CC(=C(C=C4)Cl)S(=O)(=O)O)OCC |
Origin of Product |
United States |
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